molecular formula C17H11NO3 B2861732 (2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one CAS No. 1346150-92-2

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2861732
CAS No.: 1346150-92-2
M. Wt: 277.279
InChI Key: DJDXGMDUEUZCMA-APSNUPSMSA-N
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Description

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H11NO3 and its molecular weight is 277.279. The purity is usually 95%.
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Biological Activity

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structural features, which include a benzofuran core and an indole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound's structure features several functional groups that contribute to its biological activity:

  • Indole Moiety : Known for its presence in various biologically active compounds.
  • Benzofuran Core : Associated with potential anticancer and antimicrobial activities.
  • Hydroxyl and Carbonyl Groups : Enhance reactivity and interactions with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, suggesting protective effects against oxidative stress-related damage. This property is crucial for potential therapeutic applications in diseases linked to oxidative stress.

Antimicrobial Activity

Preliminary studies have demonstrated the compound's antimicrobial properties against various bacterial strains. The presence of both the indole and benzofuran structures may enhance its effectiveness against pathogens. Further investigations are needed to elucidate the specific mechanisms of action and to evaluate its efficacy in clinical settings.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for treating conditions such as arthritis or other chronic inflammatory disorders.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Indole-3-carbinolIndole ringAnticancer properties
BenzofuranBenzofuran coreAntimicrobial activity
5-HydroxyindoleHydroxylated indoleNeuroprotective effects
This compound Benzofuran + Indole + Hydroxyl/CarbonylAntioxidant, Antimicrobial, Anti-inflammatory

Studies on the interactions of this compound with biological targets reveal insights into its mechanism of action. The compound's ability to interact with various enzymes and receptors enhances its therapeutic potential. The specific pathways involved in its biological activities are currently under investigation.

Future Directions

Further research is necessary to fully understand the biological mechanisms underlying the activities of this compound. Key areas for future exploration include:

  • Detailed pharmacological studies to evaluate efficacy in vivo.
  • Investigations into structure–activity relationships (SAR) to optimize biological activity.
  • Clinical trials to assess safety and therapeutic potential.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-11-5-6-13-15(8-11)21-16(17(13)20)7-10-9-18-14-4-2-1-3-12(10)14/h1-9,18-19H/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXGMDUEUZCMA-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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